molecular formula C11H9FO B1610563 1-Fluoro-5-methoxynaphthalene CAS No. 61735-55-5

1-Fluoro-5-methoxynaphthalene

Cat. No. B1610563
CAS RN: 61735-55-5
M. Wt: 176.19 g/mol
InChI Key: DCFMXBJYKIGVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-5-methoxynaphthalene is a useful research compound. Its molecular formula is C11H9FO and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-5-methoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-5-methoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61735-55-5

Product Name

1-Fluoro-5-methoxynaphthalene

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

1-fluoro-5-methoxynaphthalene

InChI

InChI=1S/C11H9FO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3

InChI Key

DCFMXBJYKIGVPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C=CC=C2F

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred mixture of 6.8 g of 5-amino-1-methoxynaphthalene, 57 ml THF and 74 ml of 48-50% HBF4 was cooled in an ice/salt bath. To the stirred suspension was added dropwise a solution of 3.00 g of sodium nitrite in 6 ml of water. The mixture was stirred at 0-5° C. for 30 minutes after which 300 ml of ether was added. The mixture was stirred at 0-5° C. for 45 minutes after which it was filtered and the residue washed three times with dry ether. The resulting dark red solid was air dried overnight to yield 12.2 g. The material was dissolved in 70 ml of 1-ethyl-3-methylimidazolium tetrafluoroborate and heated at 70-80° C. for 2 h (gas evolution was observed). The mixture was allowed to cool to room temperature, extracted twice with ether, washed with brine, dried (magnesium sulphate), filtered and concentrated to an oil. The material was dissolved in dichloromethane and flash chromatographed on silica gel, eluting with ethyl acetate/heptane to provide 2.08 g (30%) of 5-fluoro-1-methoxynaphthalene.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.